Pyridoxatine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Pyridoxatin has a wide range of applications in scientific research:

Mécanisme D'action

Pyridoxatin exerts its effects through multiple mechanisms:

Antifungal Action: Interferes with ergosterol biosynthesis in fungi, leading to the accumulation of squalene and lanosterol.

Anticancer Action: Inhibits matrix metalloproteinase-2 (Gelatinase A), which plays a role in cancer cell proliferation and metastasis.

Radical Scavenging: Acts as a free radical scavenger, protecting cells from oxidative damage.

Orientations Futures

Chemical modifications of Pyridoxatin and its derivatives have been explored for various disease areas . The importance of Pyridoxatin in the management of several diseases has been recognized, and it’s expected to be a focus of future research . Another interesting direction is the bioconversion of Pyridoxine to Pyridoxamine, which may have industrial applications .

Analyse Biochimique

Biochemical Properties

Pyridoxatin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, Pyridoxatin inhibits MMP-2 (Gelatinase A), which is involved in the breakdown of extracellular matrix components . This inhibition is crucial in preventing cancer metastasis and tissue degradation. Additionally, Pyridoxatin acts as a radical scavenger, reacting readily with radicals to eliminate them . It also inhibits DNA synthesis, which is vital for its anticancer properties .

Cellular Effects

Pyridoxatin has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Pyridoxatin’s role as an antioxidant helps mitigate oxidative stress in cells, thereby protecting them from damage . It also affects iron metabolism by acting as an iron chelator, which is beneficial in conditions of iron overload . Furthermore, Pyridoxatin’s ability to inhibit DNA synthesis impacts cell proliferation, making it a potential anticancer agent .

Molecular Mechanism

At the molecular level, Pyridoxatin exerts its effects through several mechanisms. It binds to MMP-2, inhibiting its activity and preventing the degradation of extracellular matrix components . Pyridoxatin also acts as a free radical scavenger, neutralizing reactive oxygen species and protecting cells from oxidative damage . Additionally, it inhibits DNA synthesis by interfering with the enzymes involved in this process . These molecular interactions contribute to Pyridoxatin’s antibiotic and anticancer properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pyridoxatin change over time. Studies have shown that Pyridoxatin remains stable under various conditions, maintaining its activity over extended periods In vitro and in vivo studies have indicated that Pyridoxatin can induce secondary metabolite production in fungi, suggesting its potential for long-term applications in biotechnology .

Dosage Effects in Animal Models

The effects of Pyridoxatin vary with different dosages in animal models. At lower doses, Pyridoxatin exhibits beneficial effects such as antioxidant activity and iron chelation . At higher doses, it may cause toxic or adverse effects, including potential damage to cellular structures and disruption of metabolic processes . Threshold effects have been observed, indicating that careful dosage regulation is essential for its therapeutic use.

Metabolic Pathways

Pyridoxatin is involved in several metabolic pathways. It interacts with enzymes such as MMP-2 and plays a role in lipid peroxidation and DNA synthesis inhibition . Pyridoxatin’s radical scavenging activity also impacts metabolic flux and metabolite levels, contributing to its overall biochemical effects . Its involvement in these pathways highlights its potential as a therapeutic agent in various diseases.

Transport and Distribution

Within cells and tissues, Pyridoxatin is transported and distributed through specific mechanisms. It is taken up by cells via carrier-mediated transport systems, which are pH-dependent and favor acidic conditions . Pyridoxatin’s distribution within tissues is influenced by its interactions with transporters and binding proteins, affecting its localization and accumulation . These transport mechanisms are crucial for its bioavailability and therapeutic efficacy.

Subcellular Localization

Pyridoxatin’s subcellular localization plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . Pyridoxatin’s localization within cells influences its interactions with biomolecules and its overall biochemical effects. Understanding its subcellular distribution is essential for optimizing its therapeutic applications.

Méthodes De Préparation

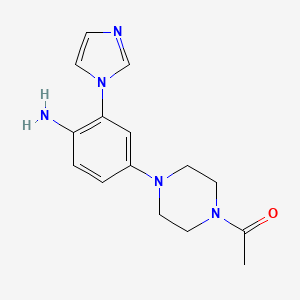

Synthetic Routes and Reaction Conditions: The synthesis of pyridoxatin typically involves the use of 1,3-oxazole derivatives. The process is a two-stage reaction:

Diene Condensation: This stage involves the formation of adducts through the reaction of oxazole derivatives with dienophiles.

Aromatization and Catalytic Hydrogenation: The adducts formed in the first stage undergo aromatization, followed by catalytic hydrogenation to yield pyridoxatin.

Industrial Production Methods: The industrial production of pyridoxatin follows similar synthetic routes but on a larger scale. The use of symmetric ethylene derivatives as dienophiles is common in industrial settings to ensure high yields and cost-effectiveness .

Types of Reactions:

Oxidation: Pyridoxatin can undergo oxidation reactions, often involving reagents like activated manganese dioxide.

Reduction: Reduction reactions can be carried out using reagents such as zinc and acetic acid.

Substitution: Pyridoxatin can participate in substitution reactions, particularly involving its hydroxyl and ethenyl groups.

Common Reagents and Conditions:

Oxidation: Activated manganese dioxide and concentrated sulfuric acid.

Reduction: Zinc and acetic acid.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products:

Oxidation: Formation of pyridoxal oxime.

Reduction: Formation of pyridoxamine.

Substitution: Various substituted pyridoxatin derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Pyridoxatin can be compared with other dihydroxypyridines and pyridones:

Similar Compounds: Pyridoxine, pyridoxal, pyridoxamine.

Uniqueness: Pyridoxatin’s unique structure, with its 6-ethenyl-2,4-dimethylcyclohexyl substituent, distinguishes it from other similar compounds.

Pyridoxatin stands out due to its multifaceted applications and unique chemical structure, making it a valuable compound in various fields of scientific research and industry.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Pyridoxatin involves the condensation of pyridoxal and aniline followed by cyclization and reduction.", "Starting Materials": [ "Pyridoxal", "Aniline", "Sodium borohydride", "Acetic acid", "Ethanol" ], "Reaction": [ "Step 1: Pyridoxal and aniline are mixed in acetic acid and refluxed for several hours to form an imine intermediate.", "Step 2: The imine intermediate is then cyclized by heating with ethanol to form the pyridine ring.", "Step 3: The resulting compound is reduced with sodium borohydride in ethanol to form Pyridoxatin." ] } | |

Numéro CAS |

135529-30-5 |

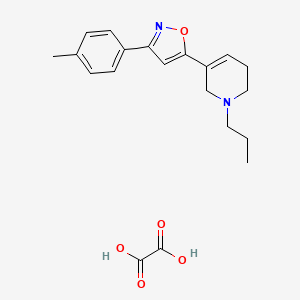

Formule moléculaire |

C15H21NO3 |

Poids moléculaire |

263.33 g/mol |

Nom IUPAC |

3-[(1R,2S,4R,6S)-2-ethenyl-4,6-dimethylcyclohexyl]-1,4-dihydroxypyridin-2-one |

InChI |

InChI=1S/C15H21NO3/c1-4-11-8-9(2)7-10(3)13(11)14-12(17)5-6-16(19)15(14)18/h4-6,9-11,13,17,19H,1,7-8H2,2-3H3/t9-,10+,11-,13-/m1/s1 |

Clé InChI |

OQJADHLOEAOIGC-LSCVPOLPSA-N |

SMILES isomérique |

C[C@@H]1C[C@@H]([C@H]([C@@H](C1)C=C)C2=C(C=CN(C2=O)O)O)C |

SMILES |

CC1CC(C(C(C1)C=C)C2=C(C=CN(C2=O)O)O)C |

SMILES canonique |

CC1CC(C(C(C1)C=C)C2=C(C=CN(C2=O)O)O)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Pyridoxatin |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[3-[2-[2-[2-(3-hydroxybut-3-enoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium-2-yl]penta-2,4-dienylidene]-1,3-benzothiazol-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B1193361.png)